molecular formula C11H20Cl2N2 B7952264 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B7952264
M. Wt: 251.19 g/mol
InChI Key: LTZJTTDWOQCHON-UHFFFAOYSA-N
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Description

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group attached to a dimethylaniline core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: N,N-dimethylaniline and ethylamine.

    Catalyst: A suitable catalyst such as palladium or platinum.

    Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A precursor in the synthesis of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride.

    Ethylamine: Another precursor used in the synthesis.

    N,N-Diethylaniline: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(ethylaminomethyl)-N,N-dimethylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-4-12-9-10-7-5-6-8-11(10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZJTTDWOQCHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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